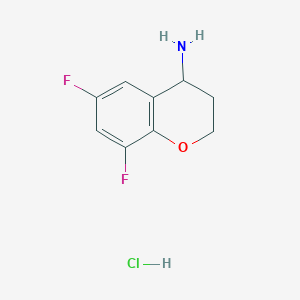

6,8-Difluoro-chroman-4-ylamine hydrochloride

描述

属性

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNZONGLYNSZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695754 | |

| Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911826-06-7 | |

| Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-chroman-4-ylamine hydrochloride typically involves the fluorination of chroman derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to meet pharmaceutical standards .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation under controlled conditions to yield quinone derivatives. This reactivity is attributed to the electron-deficient chroman ring system, which facilitates electron transfer processes.

-

Reagents and Conditions :

-

Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Hydrogen peroxide (H₂O₂) with catalytic metal ions (e.g., Fe³⁺).

-

-

Key Products :

Oxidation typically produces 6,8-difluoro-4-quinolone derivatives, which retain fluorine substitution at positions 6 and 8. These products are intermediates in the synthesis of bioactive molecules targeting adenosine receptors .

Reduction Reactions

Reduction of the amine group or chroman ring is less common but achievable under specific conditions.

-

Reagents and Conditions :

-

Key Products :

Reduction generates 6,8-difluoro-chroman-4-ol as a primary product, which can undergo further functionalization for applications in asymmetric synthesis .

Substitution Reactions

The amine group participates in nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Acylation

-

Reagents : Acyl chlorides (e.g., acetyl chloride) in dichloromethane.

-

Products :

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in dimethylacetamide.

-

Products :

Comparative Reactivity in SAR Studies

Substituent effects on the chroman ring influence both chemical reactivity and biological potency.

| Compound | R Group | HBE EC₅₀ (μM) | Hepatocyte Clearance (L/h/kg) |

|---|---|---|---|

| 15 | 7-OCH₃ | 0.009 | 15 (Human) / 3 (Rat) |

| 21 | 7-COOH | 0.009 | 7 (Human) / 3 (Rat) |

| 22 | 7-OCHF₂ | 0.005 | 7 (Human) / 3 (Rat) |

HBE = Human bronchial epithelial cells; Data from CFTR corrector studies .

Stability and Degradation

科学研究应用

Medicinal Chemistry

6,8-Difluoro-chroman-4-ylamine hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions. The compound's interactions with biological targets are crucial for understanding its mechanism of action and therapeutic potential .

Research indicates that this compound exhibits promising biological activities, including:

- Antimicrobial Properties : Studies have shown that fluorinated compounds can enhance antibacterial efficacy against certain pathogens.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit tumor growth by modulating specific signaling pathways involved in cell proliferation and apoptosis .

Material Science

The unique properties of this compound make it a candidate for developing advanced materials. Its stability and reactivity can be harnessed in creating polymers or coatings with enhanced performance characteristics. Ongoing research focuses on its application in producing materials with specific optical or electronic properties .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Fluorination Reactions : Introduction of fluorine atoms at the desired positions using selective fluorinating agents.

- Amination : The amine group is introduced via nucleophilic substitution reactions under controlled conditions to ensure high yields and purity .

Case Studies

- Anticancer Research : In a study focusing on the inhibition of specific cancer cell lines, researchers noted that derivatives of chroman compounds exhibited significant cytotoxic effects. The study highlighted the need for further exploration into the mechanisms by which this compound affects cancer cell metabolism .

- Material Development : A recent project aimed at developing new coatings for medical devices utilized this compound due to its stability and biocompatibility. Initial results showed promise in enhancing the durability and antimicrobial properties of the coatings .

作用机制

The mechanism of action of 6,8-Difluoro-chroman-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites and altering the activity of target proteins. This modulation can lead to various physiological effects, making it a valuable compound in drug discovery .

相似化合物的比较

5,8-Difluorochroman-4-amine Hydrochloride (CAS 1810070-13-3)

(2-Fluoro-6-methoxyphenyl)methanamine Hydrochloride (CAS 1214366-31-0)

- Similarity Score : 0.88

- Key Differences : Features a methoxy group at position 6 and a fluorine at position 2 on a phenyl ring instead of the chroman scaffold. The methoxy group introduces electron-donating effects, which may reduce metabolic stability compared to fluorine substitutions.

- Implications : The absence of the chroman ring could limit its ability to mimic the conformational rigidity of this compound.

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride (CAS 1256944-96-3) and (S)-Enantiomer (CAS 1980007-86-0)

- Similarity Score : 0.82 for both enantiomers

- Key Differences: These compounds possess a chiral ethylamine side chain attached to a fluorinated and methoxy-substituted phenyl ring.

Structural and Functional Analysis Table

生物活性

6,8-Difluoro-chroman-4-ylamine hydrochloride is a chemical compound with significant potential in pharmaceutical research. Its unique structure, featuring fluorine substitutions, positions it as a candidate for various biological applications, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and case studies.

- Molecular Formula : C9H10ClF2NO

- IUPAC Name : this compound

- Structure : The compound consists of a chroman backbone with two fluorine atoms at positions 6 and 8, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate biochemical pathways by altering the activity of target proteins, leading to various physiological effects. Notably, the compound has shown potential as:

- Antioxidant : By scavenging reactive oxygen species (ROS), it may reduce oxidative stress in cells.

- Anticancer Agent : It has been evaluated for its ability to inhibit cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chroman derivatives, including this compound. For instance:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 6,8-Difluoro-chroman-4-ylamine | MCF-7 (breast cancer) | 5.62 | Significant inhibition |

| 6,8-Difluoro-chroman-4-ylamine | A2780 (ovarian cancer) | 0.31 | High potency |

| 6,8-Difluoro-chroman-4-ylamine | HT-29 (colorectal cancer) | 0.47 | Effective |

These findings suggest that the compound exhibits strong antiproliferative effects across various cancer cell lines.

Antioxidant Activity

In addition to its anticancer properties, the compound has demonstrated antioxidant capabilities:

| Test | Result |

|---|---|

| DPPH Scavenging Activity | Inhibition rate of 66.4% to 213.9% |

| Lipid Peroxidation Inhibition | Values ranging from 176.8 to 300 |

These results indicate that this compound can effectively reduce oxidative stress markers.

Case Studies

- Study on Lung Fibrosis : Research indicated that compounds similar to this compound could inhibit NADPH oxidase activity in lung fibroblasts, suggesting a therapeutic role in fibrotic diseases .

- Diabetic Nephropathy Models : In rodent models, the inhibition of oxidative stress through compounds like this one showed promise in improving outcomes related to diabetic nephropathy .

常见问题

Q. How can researchers optimize the synthesis of 6,8-Difluoro-chroman-4-ylamine hydrochloride to improve yield and purity?

Category : Synthesis and Purification Methodological Answer :

- Stepwise Optimization : Begin with varying reaction parameters (temperature, solvent polarity, and stoichiometry) to identify optimal conditions. For fluorinated chroman derivatives, polar aprotic solvents like DMF or acetonitrile often enhance reactivity due to improved solvation of intermediates .

- Purification Techniques : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (C18 column, aqueous acetonitrile mobile phase) and compare retention times with standards .

- Fluorine-Specific Challenges : Monitor for defluorination side reactions using NMR. Adjust protecting groups (e.g., Boc for amine protection) to stabilize intermediates during fluorination steps .

Q. What analytical techniques are most reliable for characterizing this compound?

Category : Structural Elucidation Methodological Answer :

- Spectroscopic Profiling :

- NMR : Use , , and NMR to confirm the chroman ring structure and fluorine positions. Compare chemical shifts with fluorinated analogs (e.g., 2,6-difluoro-4-methylaniline derivatives) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion peaks and fragmentation patterns.

- Crystallography : If single crystals are obtainable, X-ray diffraction resolves stereochemical ambiguities, particularly for the chroman ring conformation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

Category : Data Contradiction Analysis Methodological Answer :

- Theoretical Reconciliation : Cross-validate experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or dynamic conformational changes not modeled computationally .

- Experimental Refinement : Repeat NMR under controlled conditions (e.g., low-temperature NMR to reduce rotational averaging) or use 2D techniques (COSY, NOESY) to resolve overlapping signals .

Q. What strategies can elucidate the reactivity of this compound in nucleophilic substitution reactions?

Category : Mechanistic Studies Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at the 4-amine position to study rate-determining steps in SNAr reactions. Monitor intermediates via stopped-flow spectroscopy .

- Computational Modeling : Use molecular dynamics simulations (e.g., Gaussian or ORCA) to predict transition states and activation barriers. Compare with experimental Arrhenius plots .

- Surface Reactivity : Investigate adsorption on silica or alumina surfaces (via TGA-DSC) to assess stability under catalytic conditions, as fluorinated amines may exhibit unique surface interactions .

Q. How can researchers design a robust methodological framework for studying the biological activity of this compound?

Category : Experimental Design Methodological Answer :

- Quadripolar Model Integration : Align the study with Bruyne’s quadripolar framework:

- Theoretical Pole : Link to fluorinated amine pharmacology (e.g., serotonin receptor binding hypotheses).

- Epistemological Pole : Define criteria for biological activity (e.g., IC thresholds in enzyme assays).

- Morphological Pole : Use in vitro models (cell lines expressing target receptors) and in vivo pharmacokinetic profiling.

- Technical Pole : Validate results via LC-MS/MS quantification of metabolites in plasma .

- Statistical Rigor : Apply inferential statistics (ANOVA, Tukey’s HSD) to differentiate dose-response trends from noise .

Q. What advanced separation technologies are suitable for isolating enantiomers of this compound?

Category : Chirality and Separation Methodological Answer :

- Chiral Stationary Phases : Use HPLC with amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) and isopropanol/hexane mobile phases. Optimize enantiomeric resolution by adjusting column temperature .

- Capillary Electrophoresis (CE) : Employ cyclodextrin additives in the buffer to exploit differential migration of enantiomers. Validate purity via circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。